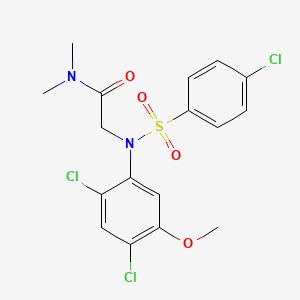

![molecular formula C21H26N4O B2602926 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide CAS No. 862811-57-2](/img/structure/B2602926.png)

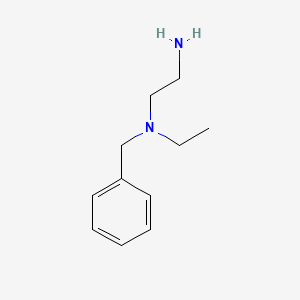

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It has been identified as a selective DDR1 inhibitor .

Synthesis Analysis

The synthesis of this compound has been studied in the past. For instance, it has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, and a topological polar surface area of 68.5 Ų .科学的研究の応用

Synthesis and Pharmacological Potential

This compound, belonging to the chemical class of imidazopyrimidines, has been explored in various contexts of scientific research, primarily focusing on its synthesis and potential pharmacological applications. The synthesis of imidazo[1,2-a]pyridine derivatives, including those similar to the compound , has been extensively studied due to their relevance in medicinal chemistry. For instance, the synthesis of 4-thiazoline and 4H-1,2,4-triazole derivatives of imidazo[1,2-a]pyridine has been investigated for potential anticonvulsant activities, with some derivatives showing significant activity against MES-induced seizures (Cesur & Cesur, 1994). Similarly, 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidine derivatives have been synthesized and evaluated for cytotoxic activity and CDK inhibitor activity, revealing compounds with promising cytotoxic activities and selectivity (Vilchis-Reyes et al., 2010).

Chemical Synthesis and Structural Elucidation

The compound's structural framework is conducive to heterocyclic chemistry's exploration, enabling the creation of diverse derivatives with potential biological activities. Research into the intramolecular heterocyclization of N-(pyrimidin-2-yl)imines has led to the synthesis of compounds with potential for further chemical transformation and exploration in drug development (Sokolov & Aksinenko, 2009). Moreover, efficient, microwave-mediated synthesis techniques have been employed to create benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility and potential for rapid synthesis of complex molecules within this chemical class (Darweesh et al., 2016).

Biological Evaluation and Activity Screening

The pharmacological exploration of imidazopyrimidines extends to evaluating their potential as antineoplastic, anti-inflammatory, and analgesic agents. Novel syntheses of N-aryl, pyridine-, and pyrazine-fused pyrimidones have opened pathways for the creation of compounds with varied biological activities, paving the way for the development of new therapeutic agents (Friary et al., 1993). Additionally, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and screened for anticancer and anti-5-lipoxygenase activities, highlighting the potential of this chemical class in addressing a range of diseases (Rahmouni et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c1-4-8-16(9-5-2)20(26)23-18-11-6-10-17(14-18)19-15(3)25-13-7-12-22-21(25)24-19/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCGFXTDMJATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2602844.png)

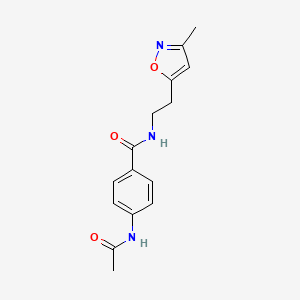

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

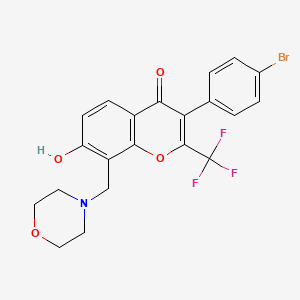

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)

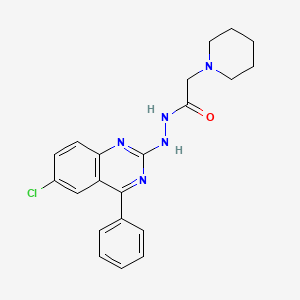

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2602857.png)

![ethyl 3-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2602860.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)